![molecular formula C11H13Cl2N5O4S B563414 Lamotrigine Isethionate CAS No. 113170-86-8](/img/structure/B563414.png)
Lamotrigine Isethionate
Overview
Description
Lamotrigine Isethionate is a water-soluble salt of lamotrigine . It displays anticonvulsant effects and inhibits glutamate release, possibly through inhibition of Na+, K+ and Ca2+ currents . It is used to treat epilepsy and stabilize mood in bipolar disorder .
Molecular Structure Analysis
The molecular formula of Lamotrigine Isethionate is C11H13Cl2N5O4S . It is a 2,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine isethionate . The exact molecular structure is not provided in the available resources.Scientific Research Applications
Pharmacokinetic Studies
Lamotrigine is widely used for managing epilepsy and bipolar disorder . A pharmacokinetic simulation study explored the impact of clinical parameters on Lamotrigine for different patient populations . This research contributes valuable insights into the intricate interplay between lamotrigine pharmacokinetics, serum parameters, and liver function .
Therapeutic Drug Monitoring
The same study also shed light on toxicity and therapeutic drug monitoring (TDM) considerations . The findings underscore the significance of personalized medicine, careful monitoring, and ongoing research to ensure the safe and effective use of lamotrigine in diverse patient populations .
Liver Function Assessment
Patients with Type 2 Diabetes (TD2) and Non-Alcoholic Fatty Liver Disease (NAFLD) are identified as more susceptible to adverse reactions of Lamotrigine, including severe anticonvulsant hypersensitivity syndrome (AHS) or drug rash with eosinophilia and systemic symptoms (DRESS), which may lead to hepatotoxicity . This highlights the importance of liver function assessment in patients treated with Lamotrigine .
Research and Development
Lamotrigine Isethionate is available for scientific research and development . It’s used in various studies to understand its properties and potential applications .
Drug Carrier Design
A study introduced a magnetic molecularly imprinted polymer (MIP) designed specifically for lamotrigine with the purpose of functioning as a drug carrier . This holds promise for the potential nasal administration of lamotrigine in future applications .
Personalized Medicine
The pharmacokinetic study mentioned earlier also emphasizes the importance of personalized medicine in the use of Lamotrigine . By understanding the clinical parameters influencing lamotrigine pharmacokinetics across diverse populations, it’s possible to tailor the treatment to individual patients for maximum efficacy and safety .
Mechanism of Action
- Lamotrigine Isethionate is a phenyltriazine antiepileptic drug used to treat epilepsy and bipolar I disorder .
- By selectively binding to the inactive sodium channel , lamotrigine inhibits sodium currents, which stabilizes presynaptic neuronal membranes and suppresses the release of the excitatory amino acid, glutamate .
- Lamotrigine likely acts by inhibiting the release of excitatory neurotransmitters via voltage-sensitive sodium channels and voltage-gated calcium channels in neurons .
- Its interaction with sodium channels leads to reduced anticonvulsant activity, which is also relevant in managing bipolar disorder .
Target of Action
Mode of Action
Pharmacokinetics
Safety and Hazards
Lamotrigine has been associated with certain cardiac effects, and the FDA has issued a warning about its use in patients with certain underlying cardiac disorders or arrhythmias . Common adverse effects include dizziness, diplopia, headache, ataxia, blurred vision, nausea, somnolence, vomiting, and hypersensitive skin rashes .
Future Directions
Lamotrigine’s potential to modulate multiple neurotransmitters and ion channels in the CNS makes it a promising drug for treating various neurological disorders . As our understanding of its mechanism of action in the CNS continues to evolve, the potential for the drug to be used in new indications will also be explored .
properties
IUPAC Name |
6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine;2-hydroxyethanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N5.C2H6O4S/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7;3-1-2-7(4,5)6/h1-3H,(H4,12,13,14,16);3H,1-2H2,(H,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIDZLNMKONKAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N.C(CS(=O)(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662051 | |
Record name | 2-Hydroxyethane-1-sulfonic acid--6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
113170-86-8 | |
Record name | 2-Hydroxyethane-1-sulfonic acid--6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine isethionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.